Cas no 1522144-89-3 (methyl 3-amino-2-(3,4-difluorophenyl)propanoate)

Methyl 3-amino-2-(3,4-difluorophenyl)propanoate is a fluorinated phenylalanine derivative with applications in pharmaceutical and agrochemical research. The compound features a difluorophenyl group, enhancing its metabolic stability and lipophilicity, which is advantageous in drug design. The ester moiety provides versatility for further synthetic modifications, such as hydrolysis or amidation, making it a valuable intermediate. Its chiral center allows for enantioselective synthesis, critical for bioactive molecule development. The fluorine substituents contribute to improved binding affinity and bioavailability in target interactions. This compound is particularly useful in the synthesis of protease inhibitors and receptor modulators, where fluorinated aromatic systems are often employed to optimize pharmacokinetic properties.
methyl 3-amino-2-(3,4-difluorophenyl)propanoate structure
1522144-89-3 structure
Product Name:methyl 3-amino-2-(3,4-difluorophenyl)propanoate
CAS No:1522144-89-3
MF:C10H11F2NO2
MW:215.19664978981
CID:6021439
PubChem ID:83809989
Update Time:2025-06-11

methyl 3-amino-2-(3,4-difluorophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(3,4-difluorophenyl)propanoate
    • 1522144-89-3
    • EN300-1838858
    • Inchi: 1S/C10H11F2NO2/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7H,5,13H2,1H3
    • InChI Key: KXVPILJGXRPQPF-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(C(=O)OC)CN)F

Computed Properties

  • Exact Mass: 215.07578492g/mol
  • Monoisotopic Mass: 215.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 52.3Ų

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Additional information on methyl 3-amino-2-(3,4-difluorophenyl)propanoate

Introduction to Methyl 3-amino-2-(3,4-difluorophenyl)propanoate (CAS No. 1522144-89-3)

Methyl 3-amino-2-(3,4-difluorophenyl)propanoate, identified by its CAS number 1522144-89-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery programs.

The molecular structure of methyl 3-amino-2-(3,4-difluorophenyl)propanoate consists of a propanoate ester moiety linked to an amino group, with a 3,4-difluorophenyl substituent attached to the second carbon atom of the propanoate backbone. The presence of fluorine atoms in the aromatic ring introduces unique electronic and steric properties, which can influence the compound's interactions with biological targets. This structural feature has been extensively studied in the context of developing novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorine atoms in methyl 3-amino-2-(3,4-difluorophenyl)propanoate contribute to its potential as a pharmacophore in drug design. Researchers have explored its derivatives as intermediates in the synthesis of small-molecule drugs targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of methyl 3-amino-2-(3,4-difluorophenyl)propanoate is its role as a building block in the synthesis of more complex molecules. The amino and ester functional groups provide reactive sites for further chemical modifications, allowing chemists to tailor the compound's properties for specific applications. This flexibility has made it a popular choice for medicinal chemists working on the development of novel therapeutic agents.

Recent studies have highlighted the potential of methyl 3-amino-2-(3,4-difluorophenyl)propanoate in the context of kinase inhibition. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The structural features of methyl 3-amino-2-(3,4-difluorophenyl)propanoate make it a promising candidate for such applications.

The synthesis of methyl 3-amino-2-(3,4-difluorophenyl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and fluorination methods, are often employed to construct the desired molecular framework. The challenges associated with these synthetic processes highlight the importance of innovative approaches in pharmaceutical chemistry.

In addition to its potential in drug discovery, methyl 3-amino-2-(3,4-difluorophenyl)propanoate has been studied for its role in material science applications. The unique electronic properties of fluorinated aromatic compounds make them suitable for use in organic electronics and advanced materials. Researchers have explored their use in the development of light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

The future prospects of methyl 3-amino-2-(3,4-difluorophenyl)propanoate are promising, with ongoing research aimed at uncovering new biological activities and expanding its applications. As our understanding of molecular interactions continues to grow, this compound is likely to play an increasingly important role in both pharmaceuticals and materials science. The combination of its structural versatility and functional properties makes it a compelling subject for further investigation.

In conclusion, methyl 3-amino-2-(3,4-difluorophenyl)propanoate (CAS No. 1522144-89-3) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features and biological activities make it a valuable asset for researchers working on drug discovery, material science, and beyond. As new synthetic methods and analytical techniques continue to emerge, the applications of this compound are expected to expand even further.

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